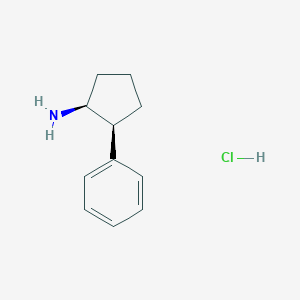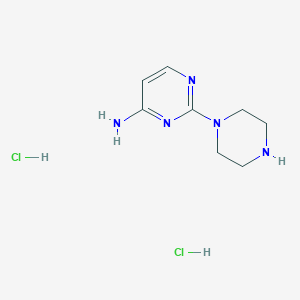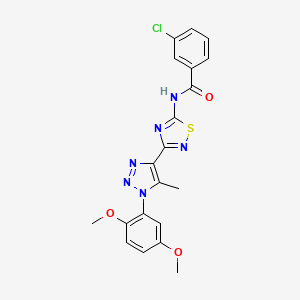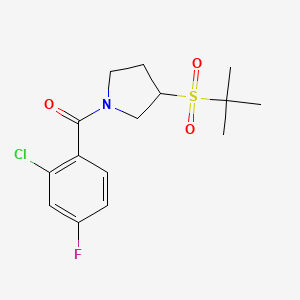
Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures, including pyridine, thiophene, thiazole, and piperazine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Applications De Recherche Scientifique
Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-pyridylboronic acid with 4-(4-bromothiophen-3-yl)thiazole in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with piperazine and methanone under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the employment of green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions[][4].
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Mécanisme D'action
The mechanism of action of Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
- Pyridin-4-yl(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Pyridin-4-yl(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Pyridin-4-yl(4-(4-(benzothiazol-2-yl)piperazin-1-yl)methanone)
Comparison: Compared to these similar compounds, Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone exhibits unique properties due to the presence of the thiophene and thiazole rings. These rings contribute to its distinct electronic and steric characteristics, which can influence its biological activity and interactions with molecular targets .
Propriétés
IUPAC Name |
pyridin-4-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-16(13-1-4-18-5-2-13)20-6-8-21(9-7-20)17-19-15(12-24-17)14-3-10-23-11-14/h1-5,10-12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHTMYQYCZSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
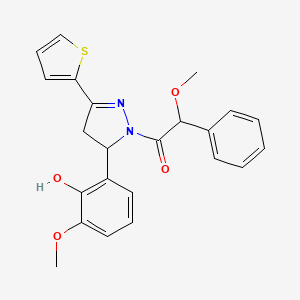
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)
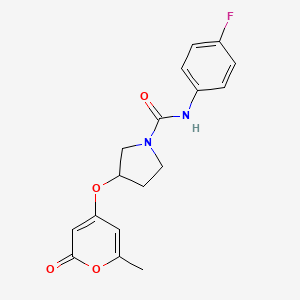
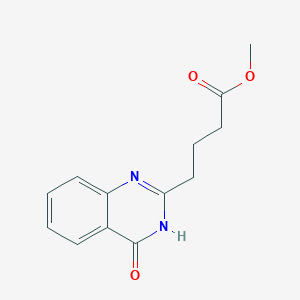
![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)

